Ethyl 5-bromo-1H-indazole-3-carboxylate

Overview

Description

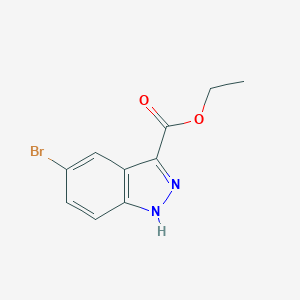

Ethyl 5-bromo-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Mechanism of Action

Target of Action

Ethyl 5-bromo-1H-indazole-3-carboxylate is a derivative of the indazole moiety . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .

Mode of Action

It’s known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit cell growth, suggesting potential anticancer activity .

Biochemical Pathways

Given the broad range of biological activities associated with indazole derivatives, it’s likely that multiple pathways are affected .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor .

Result of Action

Some indazole derivatives have been found to inhibit cell growth, suggesting potential anticancer activity .

Action Environment

It’s known that the compound should be stored in a dry room at normal temperature .

Biochemical Analysis

Biochemical Properties

It is known that indazole derivatives, which include Ethyl 5-bromo-1H-indazole-3-carboxylate, have diverse biological activities . These compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth in neoplastic cell lines, suggesting that this compound may have similar effects .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable when stored in a dry environment at room temperature .

Metabolic Pathways

Indazole derivatives are known to interact with various enzymes and cofactors, suggesting that this compound may be involved in certain metabolic pathways .

Transport and Distribution

It is known that this compound is highly absorbed in the gastrointestinal tract and can permeate the blood-brain barrier .

Subcellular Localization

Given its physicochemical properties, it is possible that this compound could localize to various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate typically involves the bromination of indazole derivatives. One common method includes the reaction of 5-bromoindazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of indazole oxides.

Reduction: Formation of indazole derivatives without the bromine atom.

Scientific Research Applications

Ethyl 5-bromo-1H-indazole-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-chloro-1H-indazole-3-carboxylate

- Ethyl 5-fluoro-1H-indazole-3-carboxylate

- Ethyl 5-iodo-1H-indazole-3-carboxylate

Uniqueness

Ethyl 5-bromo-1H-indazole-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Biological Activity

Ethyl 5-bromo-1H-indazole-3-carboxylate (CAS Number: 1081-04-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indazole core with a bromine substituent at the 5-position. The presence of the bromine atom enhances its reactivity and biological activity compared to other halogenated derivatives such as chloro or iodo analogs. Its molecular formula is .

Target Interactions

Indazole derivatives, including this compound, are known to interact with various biological targets, leading to significant changes in cellular processes. The compound has been shown to potentially inhibit cell growth in neoplastic cell lines, indicating anticancer properties.

Biochemical Pathways

The compound likely affects multiple biochemical pathways, including those involved in cell proliferation and apoptosis. Studies suggest that indazole derivatives can modulate pathways related to tumor progression and metastasis by inhibiting specific kinases such as p21-activated kinase 1 (PAK1) .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Permeability : Capable of permeating the blood-brain barrier, which may allow for central nervous system applications.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound through various mechanisms:

- Cell Growth Inhibition : The compound has shown significant inhibitory effects on cancer cell lines, with IC50 values indicating effective concentrations for inducing cytotoxicity. For example, related indazole derivatives have demonstrated IC50 values as low as 5.15 µM against K562 cells .

Selectivity and Safety

Research indicates that certain derivatives exhibit selectivity for cancer cells over normal cells, suggesting a favorable safety profile for potential therapeutic applications. For instance, a derivative showed an IC50 of 33.2 µM against normal HEK-293 cells while being significantly more potent against cancer cells .

Study on PAK1 Inhibition

A study identified indazole derivatives as potential PAK1 inhibitors, with this compound being part of a broader investigation into selective kinase inhibition. The findings suggest that these compounds can suppress tumor migration and invasion without affecting overall tumor growth, highlighting their potential as targeted therapies .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Selectivity (Cancer vs. Normal Cells) |

|---|---|---|

| This compound | TBD | TBD |

| Ethyl 5-chloro-1H-indazole-3-carboxylate | TBD | TBD |

| Ethyl 5-fluoro-1H-indazole-3-carboxylate | TBD | TBD |

The unique properties of this compound stem from its bromine substitution, which influences its binding interactions and overall biological activity compared to other halogenated derivatives.

Properties

IUPAC Name |

ethyl 5-bromo-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVWLGFTRAWGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506969 | |

| Record name | Ethyl 5-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-04-5 | |

| Record name | Ethyl 5-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-2H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.